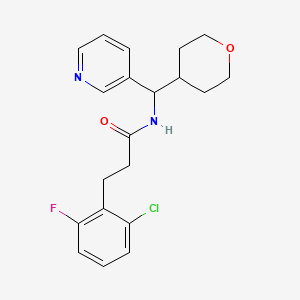
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H22ClFN2O2 and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Chlorine and Fluorine Substituents : These halogen atoms are known to enhance biological activity through increased lipophilicity and altered binding interactions.
- Pyridine Ring : This moiety often contributes to the compound's ability to interact with biological targets, particularly in enzymatic pathways.
- Tetrahydropyran Moiety : This structure can influence the compound's pharmacokinetics and stability.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Anti-inflammatory Activity
Studies have shown that related compounds with similar structures can inhibit pro-inflammatory cytokines such as TNFα and IL-6. The presence of the chloro and fluoro groups may enhance this activity through improved receptor binding affinity .
2. Anticancer Potential
Compounds with similar frameworks have been evaluated for their anticancer properties, particularly against various cancer cell lines. The inhibition of cancer cell proliferation is often linked to the modulation of signaling pathways such as MAPK, which is crucial in cancer progression .
3. Antimicrobial Properties
Preliminary evaluations suggest that the compound may possess antimicrobial activities. This is consistent with findings from other studies on related compounds that demonstrate efficacy against bacterial strains .
The mechanisms by which this compound exerts its effects may include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, which plays a significant role in inflammatory responses and cancer cell signaling .
- Cytokine Modulation : The ability to modulate cytokine production suggests a potential for therapeutic applications in autoimmune diseases and cancer therapy.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Inflammatory Models : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models of arthritis, indicating a strong anti-inflammatory profile .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that compounds with similar structures inhibited cell growth effectively, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : Research conducted on related pyrazole derivatives showed promising results against various microbial strains, supporting the hypothesis that this class of compounds may be effective antimicrobials .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-4-1-5-18(22)16(17)6-7-19(25)24-20(14-8-11-26-12-9-14)15-3-2-10-23-13-15/h1-5,10,13-14,20H,6-9,11-12H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQYKZSLTUKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














